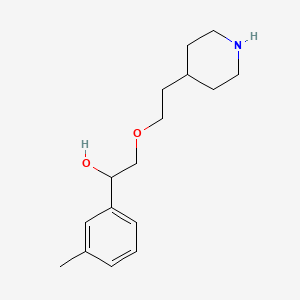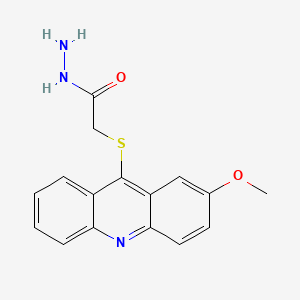
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridine moiety, which is a tricyclic aromatic system, linked to an acetic acid derivative through a thioether bond. The presence of a hydrazide group further enhances its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide typically involves the following steps:
Formation of the Acridine Derivative: The starting material, 2-methoxyacridine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Thioether Formation: The acridine derivative is then reacted with a thiol compound under suitable conditions to form the thioether linkage.
Hydrazide Formation: The final step involves the reaction of the thioether-acridine derivative with hydrazine or a hydrazine derivative to form the hydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydrazide group under suitable conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted hydrazides and related compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide involves its interaction with molecular targets through the acridine moiety and the hydrazide group. The acridine moiety can intercalate into DNA, disrupting its structure and function. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, (phenylmethylene)hydrazide: Similar structure with a phenylmethylene group instead of a simple hydrazide.
2-({2-[(6-chloro-2-methoxy-9-acridinyl)amino]ethyl}amino)ethyl dodecanoate hydrochloride: Contains a similar acridine moiety with additional functional groups.
Uniqueness
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide is unique due to its specific combination of the acridine moiety, thioether linkage, and hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
126379-86-0 |
|---|---|
Molekularformel |
C16H15N3O2S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(2-methoxyacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C16H15N3O2S/c1-21-10-6-7-14-12(8-10)16(22-9-15(20)19-17)11-4-2-3-5-13(11)18-14/h2-8H,9,17H2,1H3,(H,19,20) |
InChI-Schlüssel |
GAEVJAWMAJSEPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



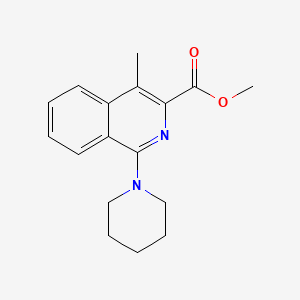
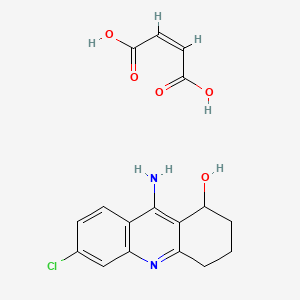
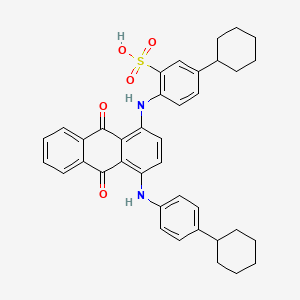

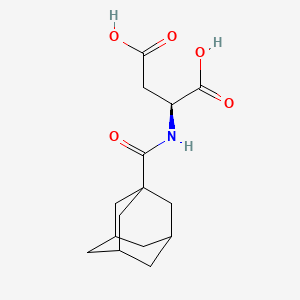
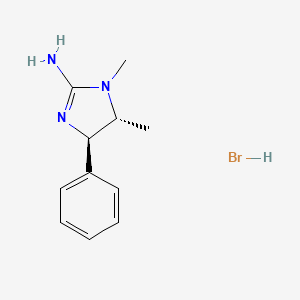


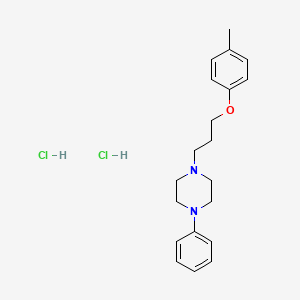
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one](/img/structure/B12718908.png)

